![molecular formula C20H32O5 B1247561 (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid](/img/structure/B1247561.png)
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid
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Overview
Description
18-hydroxyleukotriene B4 is a leukotriene that is leukotriene B4 carrying an additional hydroxy substituent at position 18. It has a role as a mouse metabolite. It is a leukotriene, a long-chain fatty acid, a secondary allylic alcohol, a triol and a hydroxy polyunsaturated fatty acid. It derives from a leukotriene B4. It is a conjugate acid of a 18-hydroxyleukotriene B4(1-).
Scientific Research Applications
1. Cardioprotective and Anti-Arrhythmic Properties
The n-3 polyunsaturated fatty acids (PUFAs), from which (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid is derived, have shown potential in the prevention of arrhythmic deaths, including sudden cardiac death. This is supported by a growing body of clinical studies and insights from animal and laboratory studies regarding the mechanisms through which n-3 PUFAs prevent cardiac arrhythmias (Leaf et al., 2003).
2. Metabolic and Pharmacological Significance
Chlorogenic Acid (CGA) and its isomers have been recognized for their versatile biological and pharmacological effects, including antioxidant activity, cardioprotective, hepatoprotective, anti-inflammatory, neuroprotective, and anti-obesity properties. These properties are also relevant considering the metabolic pathways and biotransformations involving (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid and similar compounds (Naveed et al., 2018).
3. Essential in Diet and Gender-specific Metabolism
Alpha-linolenic acid, a precursor to (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid, is essential in the human diet for the synthesis of longer-chain n-3 fatty acids which are crucial for tissue function. The metabolism of such acids shows gender differences, with women showing greater conversion efficiency. This gender-specific metabolism is an important consideration in dietary recommendations for n-3 PUFA intake (Burdge, 2006).
4. Clinical Utility in Cardiovascular Disease
The eicosapentaenoic acid:arachidonic acid ratio, linked with (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid, is a valuable predictor of cardiovascular risk. Studies have demonstrated that increasing this ratio through dietary interventions can effectively reduce the risk of cardiovascular events, making it a significant marker and therapeutic target in cardiovascular disease management (Nelson & Raskin, 2019).
properties
Product Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid |
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Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-7,9,12-13,17-19,21-23H,2,8,10-11,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,12-6+,13-7-/t17?,18-,19+/m0/s1 |
InChI Key |
SBXDKWTYHRBIPS-SYZIFMGCSA-N |
Isomeric SMILES |
CCC(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCC(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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